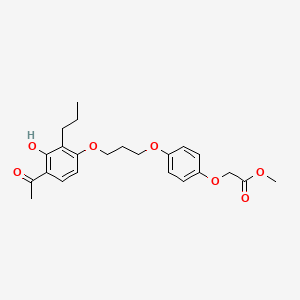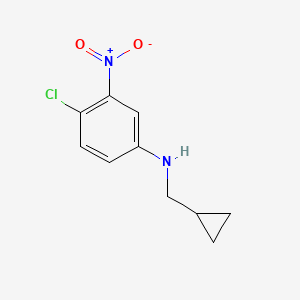
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline
Overview
Description
Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are used in the production of a wide variety of substances, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of anilines typically involves the nitration of benzene to produce nitrobenzene, which is then reduced to phenylamine . The introduction of the chloro and nitro groups can be achieved through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amine group. The presence of different substituents like chloro, cyclopropylmethyl, and nitro groups can significantly alter the properties of the molecule .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The presence of electron-withdrawing groups like nitro can deactivate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines can be influenced by the presence of different substituents. For example, nitro groups can increase the acidity of the amine group, while chloro groups can increase the molecule’s reactivity .Scientific Research Applications
Chemical Synthesis and Reaction Studies
Synthesis of N-Alkyl-N-Cyclopropylanilines : A study by Loeppky and Elomari (2000) examined the synthesis of N-cyclopropyl-N-alkylanilines and their reaction with nitrous acid, with compounds producing N-alkyl-N-nitrosoaniline upon specific cleavage of the cyclopropyl group. This study contributes to understanding the chemical behavior and synthesis of compounds similar to 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline (Loeppky & Elomari, 2000).
Anaerobic Degradation by Microbial Strains : Research by Duc (2019) on 2-chloro-4-nitroaniline, an analog of the compound , showed that microbial strains can utilize it under anaerobic conditions. This indicates potential environmental applications for the biodegradation of similar compounds (Duc, 2019).
Preparation of Photoaffinity Probes : A study by Lamotte et al. (1994) detailed the synthesis of a compound starting from 4-chloro-3-nitroaniline, demonstrating its application in preparing photoaffinity probes for biological studies (Lamotte et al., 1994).
X-Ray Diffraction and Phase Transition Studies : Fábry et al. (2014) studied the structures of 4-chloro-3-nitroaniline and its isomorphs, focusing on phase transitions using X-ray diffraction. This research highlights the compound's relevance in material science and crystallography (Fábry et al., 2014).
Environmental and Analytical Chemistry
Biodegradation Pathway Characterization : Khan et al. (2013) reported the biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. under aerobic conditions, providing insight into the metabolic pathways relevant to compounds like this compound (Khan et al., 2013).
Nitroaromatic Compound Detection : Chen, Cheng, and Gooding (2012) developed a method using modified electrodes for detecting nitroaromatic compounds. This technique could be applicable for compounds similar to this compound (Chen, Cheng, & Gooding, 2012).
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the hydroxylation of the compound The interaction with cytochrome P450 involves a hydrogen atom transfer process, leading to the hydroxylation of the cyclopropyl group
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that derivatives of similar compounds can induce apoptosis in cancer cells by activating caspases and increasing the early apoptotic population of cells . The impact on gene expression and cellular metabolism may vary depending on the cell type and the concentration of the compound used in experiments.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. The compound exerts its effects at the molecular level through binding interactions with cytochrome P450 enzymes, leading to enzyme-mediated hydroxylation . This process involves the transfer of a hydrogen atom and the subsequent formation of hydroxylated metabolites. Additionally, the compound may inhibit or activate other enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound undergoes metabolic degradation, leading to the formation of various metabolites . The stability of the compound in vitro and in vivo can influence its long-term effects on cellular processes, including potential cytotoxicity and alterations in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have demonstrated threshold effects, where specific concentrations are required to achieve desired biological outcomes . Toxicity at high doses may manifest as cellular damage, disruption of metabolic pathways, and adverse physiological responses.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. The compound undergoes hydroxylation, leading to the formation of hydroxylated metabolites These metabolic transformations can affect the compound’s activity and its impact on cellular processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cellular membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution within tissues can impact the compound’s bioavailability and its overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSYBHJMONUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





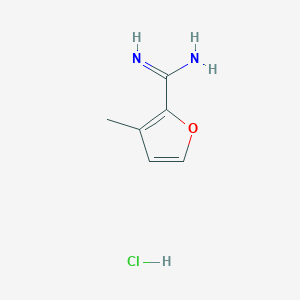

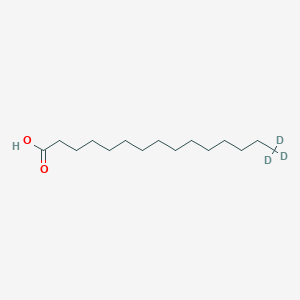
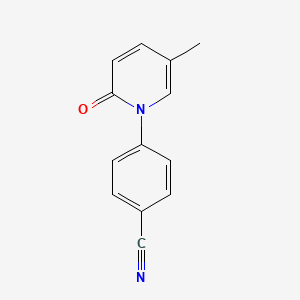
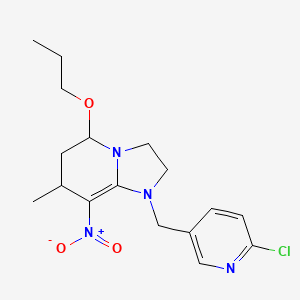

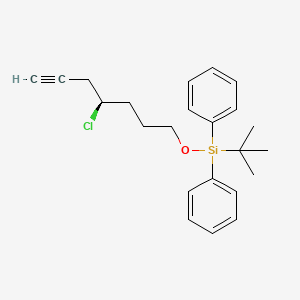
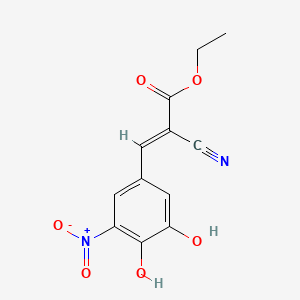
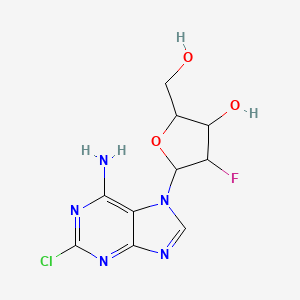

![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
